Picolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXPEMLGUPBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Record name | picolinic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Picolinic_acid | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |
| Record name | Picolinic acid | |
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DSSTOX Substance ID |
DTXSID7031903 | |
| Record name | Picolinic acid | |
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Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white crystalline powder; [MSDSonline], Solid | |
| Record name | Picolinic acid | |
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| Record name | Picolinic acid | |
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Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |
| Record name | SID57264398 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Picolinic acid | |
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Vapor Pressure |
0.00789 [mmHg] | |
| Record name | Picolinic acid | |
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CAS No. |
98-98-6, 32075-31-3, 88161-53-9 | |
| Record name | Picolinic acid | |
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| Record name | Picolinic acid | |
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| Record name | Pyridinecarboxylic acid | |
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| Record name | Picolinic acid | |
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| Record name | picolinic acid | |
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| Record name | 2-Pyridinecarboxylic acid | |
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| Record name | Picolinic acid | |
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| Record name | Pyridine-2-carboxylic acid | |
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| Record name | PICOLINIC ACID | |
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| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
136.5 °C | |
| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Picolinic Acid
Tryptophan Metabolism and the Kynurenine (B1673888) Pathway (KP)
The kynurenine pathway is responsible for over 95% of tryptophan metabolism and leads to the production of several bioactive molecules, including picolinic acid and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govresearchgate.net This pathway is a critical metabolic route that branches into different sub-pathways, ultimately determining the fate of tryptophan. oncotarget.com
The initial and rate-limiting step of the kynurenine pathway is the oxidation of L-tryptophan to N-formylkynurenine. wikipedia.orgashpublications.org This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govwikipedia.org While TDO is primarily found in the liver, IDO is more widely distributed in various tissues and cells, including immune cells. nih.govwikipedia.org IDO is a heme-containing enzyme that plays a significant role in the immune system, and its expression is induced by inflammatory mediators like interferon-gamma. wikipedia.orgashpublications.org By initiating tryptophan catabolism, IDO not only funnels tryptophan into the kynurenine pathway but also depletes local tryptophan levels, which can have immunosuppressive effects. wikipedia.orgspandidos-publications.com
Following the initial conversion of tryptophan, a series of enzymatic steps lead to the formation of key intermediates. N-formylkynurenine is rapidly converted to kynurenine. plos.org Kynurenine can then be metabolized to 3-hydroxykynurenine by the enzyme kynurenine monooxygenase. plos.org Subsequently, 3-hydroxykynurenine is converted to 3-hydroxyanthranilic acid. nih.govontosight.ai This molecule is then acted upon by 3-hydroxyanthranilic acid oxygenase (3HAO) to produce the unstable intermediate, 2-amino-3-carboxymuconate semialdehyde (ACMS). nih.govmdpi.com ACMS stands at a crucial branch point in the pathway. oncotarget.com
The fate of 2-amino-3-carboxymuconate semialdehyde (ACMS) determines whether the pathway proceeds towards this compound or quinolinic acid and subsequently NAD+. nih.govoncotarget.com The enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) plays a pivotal role in this decision. nih.gov ACMSD catalyzes the conversion of ACMS to 2-aminomuconic semialdehyde. nih.govoncotarget.com This product then undergoes a non-enzymatic cyclization to form this compound. nih.govresearchgate.net The activity of ACMSD is a key regulatory point; when ACMSD is saturated or its activity is low, ACMS can spontaneously rearrange to form quinolinic acid. nih.gov
Key Intermediates in this compound Formation (e.g., Kynurenine, 3-Hydroxykynurenine, 3-Hydroxyanthranilic Acid, 2-amino-3-carboxymuconate semialdehyde)
Interplay with Nicotinamide Adenine Dinucleotide (NAD+) Synthesis
The biosynthesis of this compound is in direct competition with the de novo synthesis of NAD+, an essential coenzyme in numerous cellular processes. nih.govnih.gov Both pathways share the common intermediate, 2-amino-3-carboxymuconate semialdehyde (ACMS). nih.govresearchgate.net If ACMS is not acted upon by ACMSD, it non-enzymatically cyclizes to form quinolinic acid, a precursor for NAD+ synthesis. nih.govoncotarget.com Therefore, the activity of ACMSD directly influences the metabolic flux towards either this compound or NAD+. nih.gov The ratio of ACMSD expression varies significantly across different tissues, with the kidney having substantially higher levels than the liver or brain, suggesting tissue-specific regulation of this metabolic branch point. researchgate.net The activity of ACMSD has been shown to be inversely proportional to the amount of NAD+ synthesized from tryptophan, highlighting the close interplay between these two metabolic outcomes. nih.gov
Microbial Metabolism of this compound
This compound can be utilized by various microorganisms as a source of carbon and energy. mdpi.combiorxiv.org The biodegradation of this compound is an important process for environmental bioremediation. mdpi.com
The Gram-positive bacterium Rhodococcus sp. PA18 is capable of aerobically degrading this compound. mdpi.com This strain can completely break down 100 mg/L of this compound within 24 hours. mdpi.comfao.org The initial step in the degradation pathway by Rhodococcus sp. PA18 involves the formation of 6-hydroxythis compound (6HPA) as a major metabolite. mdpi.comfao.org This conversion is an oxidative attack on the pyridine (B92270) ring. mdpi.com Other bacteria, such as Alcaligenes faecalis JQ135, also initiate this compound degradation by converting it to 6HPA. biorxiv.orgnih.gov In A. faecalis, the degradation proceeds further through 3,6-dihydroxythis compound and 2,5-dihydroxypyridine (B106003), eventually leading to fumaric acid, which enters the central metabolic cycle. biorxiv.orgnih.gov
Identification of Catabolic Intermediates (e.g., 6-hydroxythis compound (6HPA))
The microbial degradation of this compound involves a series of intermediate compounds. A key and often initial metabolite identified in this catabolic pathway is 6-hydroxythis compound (6HPA). asm.orgmdpi.com
The conversion of this compound to 6HPA is a primary step in its breakdown by various bacteria, including both Gram-negative strains like Alcaligenes faecalis and Gram-positive strains such as Rhodococcus sp. asm.orgmdpi.com In Alcaligenes faecalis JQ135, the degradation pathway begins with the 6-hydroxylation of this compound to form 6HPA. asm.orgnih.gov This intermediate is then further metabolized.
Following the formation of 6HPA, the pathway continues with its conversion to 3,6-dihydroxythis compound (3,6DHPA). asm.orgmdpi.combiorxiv.org This subsequent hydroxylation step has been identified in the catabolism of this compound by Alcaligenes faecalis. asm.orgresearchgate.net The pathway then proceeds with the decarboxylation of 3,6DHPA to 2,5-dihydroxypyridine (2,5DHP), which is a central intermediate in the degradation of many pyridine derivatives. asm.orgmdpi.combiorxiv.org This sequence of intermediates highlights a structured and conserved pathway for the microbial breakdown of this compound.
Enzymatic Activities in Microbial Degradation (e.g., this compound hydroxylase)
The microbial breakdown of this compound is facilitated by a series of specific enzymatic activities. The initial and critical step in the degradation pathway is the hydroxylation of this compound, a reaction catalyzed by this compound hydroxylase. mdpi.com
In several bacterial species, this enzymatic function is carried out by a this compound dehydrogenase. For instance, in Alcaligenes faecalis JQ135, the enzyme responsible for converting this compound to 6-hydroxythis compound is PicA, a this compound dehydrogenase. asm.orgnih.gov
The subsequent conversion of 6HPA to 3,6-dihydroxythis compound is catalyzed by a multicomponent enzyme. In A. faecalis JQ135, this step is performed by PicB, which is a four-component 6HPA monooxygenase. asm.orgbiorxiv.org This type of enzyme belongs to the Rieske non-heme iron aromatic ring-hydroxylating oxygenases. biorxiv.org
The final step in the upper pathway of this compound degradation is the decarboxylation of 3,6DHPA to 2,5-dihydroxypyridine. This reaction is catalyzed by the enzyme 3,6-dihydroxythis compound decarboxylase, designated as PicC. mdpi.combiorxiv.org PicC is a non-oxidative decarboxylase that is dependent on Zn2+. biorxiv.org The coordinated action of these enzymes ensures the efficient catabolism of this compound in microorganisms.
Chelation Chemistry and Metal Ion Homeostasis
Picolinic Acid as a Bidentate Chelating Agent
This compound functions as an efficient bidentate chelating agent, a property first reported in 1879. nih.govresearchgate.net This means it can bind to a central metal ion using two of its atoms, specifically the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carboxylate group. sjctni.edudergipark.org.tr This dual-point attachment forms a stable five-membered ring structure with the metal ion. sjctni.edudergipark.org.tr The resulting metal complexes are often neutral and, consequently, lipophilic, which can enhance their ability to pass through cell membranes. sjctni.edu This chelation process can shield the positive charge of the metal ion, making it appear neutral or even negatively charged, which facilitates its passage across polarized cellular membranes. fsu.edu The structural and electronic characteristics of this compound make it versatile in forming stable complexes with a variety of metal ions. nih.gov
Interactions with Essential Metal Ions (e.g., Zinc, Iron, Chromium, Manganese, Copper, Molybdenum)
This compound is a well-documented chelator of numerous essential trace elements, including zinc (Zn), iron (Fe), chromium (Cr), manganese (Mn), copper (Cu), and molybdenum (Mo). wikipedia.orgchemicalbook.commubychem.com Its ability to form stable complexes with these metals is central to its role in their metabolism. sjctni.edusmolecule.com
Zinc (Zn): this compound forms a stable complex with zinc, and this interaction is perhaps the most studied. sjctni.edusmolecule.com The formation of zinc picolinate (B1231196) is believed to be a key factor in the absorption of zinc from the small intestine. wikipedia.orgchemicalbook.com
Iron (Fe): The chelation of iron by this compound was one of the first such interactions to be reported. nih.govresearchgate.net this compound can bind to iron, influencing its uptake and the expression of proteins involved in iron metabolism, such as transferrin receptors and ferritin. aai.orgnih.gov
Chromium (Cr): this compound forms a well-known complex with trivalent chromium, chromium(III) picolinate. wikipedia.org In this complex, each picolinate ligand acts as a bidentate chelating agent, neutralizing the +3 charge of the chromium ion. wikipedia.org This chelation is crucial for the absorption of chromium. fsu.edu
Manganese (Mn): this compound also forms complexes with manganese. wikipedia.orgchemicalbook.com Studies have shown that this compound can mediate the catalytic activity of manganese in certain chemical reactions. nih.govacs.org
Copper (Cu): The chelation of copper by this compound has been demonstrated, and like other metals, this interaction can influence its transport and availability. nih.govresearchgate.netsjctni.edu
Molybdenum (Mo): this compound is also known to chelate molybdenum. wikipedia.orgchemicalbook.comajol.info
The table below summarizes the interaction of this compound with these essential metal ions.
| Metal Ion | Interaction with this compound | Significance |
| Zinc (Zn) | Forms stable zinc picolinate complex. sjctni.edusmolecule.com | Facilitates intestinal absorption. wikipedia.orgchemicalbook.com |
| Iron (Fe) | Chelates iron, affecting its uptake and metabolism. nih.govresearchgate.netaai.orgnih.gov | Influences iron-related protein expression. nih.gov |
| Chromium (Cr) | Forms chromium(III) picolinate complex. wikipedia.org | Enhances chromium absorption. fsu.edu |
| Manganese (Mn) | Forms manganese picolinate complexes. wikipedia.orgchemicalbook.com | Mediates catalytic activity. nih.govacs.org |
| Copper (Cu) | Chelates copper, influencing its transport. nih.govresearchgate.netsjctni.edu | Affects copper bioavailability. |
| Molybdenum (Mo) | Chelates molybdenum. wikipedia.orgchemicalbook.comajol.info | Role in molybdenum metabolism. |
Role in Trace Element Absorption and Bioavailability
A primary physiological role attributed to this compound is its ability to enhance the absorption and bioavailability of trace elements. researchgate.netfsu.edu By forming neutral, lipophilic complexes with metal ions, this compound facilitates their transport across the intestinal lining and into the circulatory system. sjctni.edufsu.edu Without this chelation, many trace elements would have limited absorption and would largely pass through the gastrointestinal tract. fsu.edu
The significance of this is highlighted by the high concentration of this compound in human breast milk compared to cow's milk, which is thought to contribute to the superior absorption of zinc in breastfed infants. fsu.edu The use of picolinate complexes, such as zinc picolinate and chromium picolinate, in dietary supplements is based on this principle of enhanced bioavailability. fsu.educaringsunshine.comartgerecht.com For instance, research suggests that zinc picolinate is more effectively absorbed by the human body compared to other forms like zinc gluconate. consensus.app Similarly, the binding of trivalent chromium to this compound makes it more readily absorbed and available for use in the body. fsu.edu
Implications for Metal Ion Dysregulation in Disease
Given its central role in metal ion homeostasis, alterations in this compound levels or function could have implications for diseases associated with metal ion dysregulation. nih.govontosight.ai The dysregulation of metal ions is implicated in a variety of health conditions, including neurodegenerative disorders, cardiovascular diseases, and cancer. mdpi.com this compound's ability to chelate metal ions suggests it may play a role in the pathology of inflammatory disorders within the central nervous system and other organs. researchgate.net Research has explored the potential for this compound and its derivatives as therapeutic agents for conditions linked to metal ion imbalance. ontosight.aiontosight.ai
This compound-Metal Complexes in Research and Applications
The unique chelating properties of this compound have led to the use of its metal complexes in various research and practical applications. nih.govresearchgate.net These complexes serve as a vehicle for introducing bioactive metals into biological systems. nih.govresearchgate.netajol.info
This compound and its derivatives are utilized as ligands in the development of complexes for medical imaging and therapy. nih.gov Their ability to form stable complexes with various metal ions is valuable in creating agents for magnetic resonance imaging (MRI) and for labeling with radioisotopes for therapeutic applications. nih.gov
This compound-metal complexes are widely used to introduce bioactive metals into biological systems. nih.govsjctni.eduajol.info This is particularly evident in the formulation of dietary supplements, where complexes like chromium picolinate and zinc picolinate are used to improve the delivery and absorption of these essential minerals. nih.govresearchgate.net The principle is that the picolinate ligand helps to solubilize the metal and facilitate its transport into the body. nih.gov
Biological Functions and Physiological Actions
Immunomodulatory Effects
Picolinic acid is recognized for its significant immunomodulatory properties, influencing the function of various immune cells and the production of signaling molecules. frontiersin.orgontosight.ai It has been shown to modulate both innate and adaptive immune responses.
Macrophage Activation and Effector Functions
This compound acts as a potent costimulus for the activation of macrophage effector functions. aai.orgnih.gov While not typically inducing a full macrophage activation on its own, it significantly enhances the effects of other activating signals, such as interferon-gamma (IFN-γ). medicinacomplementar.com.brresearchgate.net A key aspect of this activation is the enhancement of the microbicidal and tumoricidal activity of macrophages. aai.org
One of the critical effector molecules produced by activated macrophages is nitric oxide (NO), a reactive nitrogen intermediate with potent antimicrobial and antitumor properties. This compound, in synergy with IFN-γ, substantially increases the expression of the inducible nitric oxide synthase (iNOS) gene and subsequent NO production in murine macrophage cell lines. medicinacomplementar.com.brresearchgate.net This synergistic effect is associated with an increase in the transcription of the iNOS gene and is dependent on new protein synthesis. researchgate.net The ability of this compound to augment NO production may be partially mediated by its potentiation of IFN-γ-dependent tumor necrosis factor-alpha (TNF-α) mRNA expression. medicinacomplementar.com.br
The activation of macrophages by this compound is also linked to its properties as an iron chelator. nih.gov This mechanism is thought to contribute to its ability to induce various macrophage functions.
Induction of Chemokines (e.g., Macrophage Inflammatory Protein-1α and -1β (MIPs))
This compound is a potent and selective inducer of the inflammatory chemokines Macrophage Inflammatory Protein-1α (MIP-1α) and Macrophage Inflammatory Protein-1β (MIP-1β) in mouse macrophages. aai.orgnih.govaai.org This induction occurs in a dose- and time-dependent manner and requires de novo protein synthesis. aai.orgnih.gov The expression of MIP-1α and MIP-1β mRNA is significantly upregulated within hours of treatment with this compound, reaching a peak around 12 hours. aai.orgnih.gov
The induction of these chemokines by this compound is highly selective. Under the same conditions, other chemokines such as monocyte chemoattractant protein-1 (MCP-1), RANTES, and IFN-γ-inducible protein-10 are not induced. nih.govdntb.gov.ua This selective induction is not a secondary effect of general macrophage activation, as IFN-γ itself does not stimulate MIPs expression. nih.govdntb.gov.ua The mechanism of MIPs induction by this compound involves both transcriptional activation and stabilization of the mRNA molecules. aai.orgnih.gov Research suggests that the iron-chelating properties of this compound may play a role in this process, as the presence of iron sulfate (B86663) inhibits it. aai.orgnih.gov
| Effect of this compound on Chemokine Expression in Macrophages | |
| Chemokine | Response to this compound |
| Macrophage Inflammatory Protein-1α (MIP-1α) | Significant up-regulation of mRNA expression. aai.orgnih.govaai.org |
| Macrophage Inflammatory Protein-1β (MIP-1β) | Significant up-regulation of mRNA expression. aai.orgnih.govaai.org |
| Monocyte Chemoattractant Protein-1 (MCP-1) | No significant change in mRNA expression. nih.govdntb.gov.ua |
| RANTES | No significant change in mRNA expression. nih.govdntb.gov.ua |
| IFN-γ-inducible protein-10 (IP-10) | No significant change in mRNA expression. nih.govdntb.gov.ua |
| Macrophage Inflammatory Protein-2 (MIP-2) | No significant change in mRNA expression. nih.gov |
| Macrophage-derived chemokine (MDC) | No significant change in mRNA expression. nih.gov |
Synergy with Interferon-gamma (IFN-γ) in Immune Responses
This compound exhibits a complex synergistic and sometimes antagonistic relationship with interferon-gamma (IFN-γ), a critical cytokine in immune regulation. nih.govnih.gov This interplay is crucial for modulating inflammatory responses.
A primary example of their synergy is the significant enhancement of nitric oxide (NO) production by macrophages. medicinacomplementar.com.br While IFN-γ alone can induce low levels of nitric oxide synthase (NOS) mRNA, the combination of IFN-γ and this compound leads to a major increase in NOS mRNA expression and subsequent NO production. medicinacomplementar.com.brresearchgate.net This synergistic effect is detectable after 5-6 hours and increases for up to 20 hours of treatment. researchgate.net The mechanism involves an increase in the transcription of the NOS gene. researchgate.net
Conversely, IFN-γ and this compound can have antagonistic effects on the production of certain chemokines. nih.gov While this compound alone is a potent inducer of MIP-1α and MIP-1β, IFN-γ can inhibit this induction in a dose- and time-dependent manner. nih.govnih.gov This down-regulation of MIPs mRNA is associated with decreased chemokine production and secretion and is a result of both mRNA destabilization and inhibition of gene transcription. nih.govnih.gov This specific antagonistic effect is not observed with other cytokines like IL-10 and IL-4, or with the pro-inflammatory stimulus LPS. nih.gov
| Interaction between this compound and IFN-γ | |
| Immune Function | Observed Effect |
| Nitric Oxide (NO) Production | Synergistic; combination significantly increases NOS mRNA and NO production. medicinacomplementar.com.brresearchgate.net |
| MIP-1α and MIP-1β Production | Antagonistic; IFN-γ inhibits this compound-induced production. nih.govnih.gov |
| Macrophage Cytotoxicity | Synergistic; this compound acts as a costimulus with IFN-γ. nih.gov |
Modulation of Lymphocyte Activity (e.g., CD4+ T cell proliferation and metabolic activity)
This compound has been shown to suppress the proliferation and metabolic activity of CD4+ T cells in a dose-dependent manner. researchgate.netnih.gov This effect is observed following in vitro activation of T cells. nih.gov Interestingly, while proliferation and metabolic activity are inhibited, other effector functions such as cytokine secretion and the up-regulation of cell surface activation markers are only weakly affected or not inhibited at all. nih.gov
The exposure of CD4+ T cells to this compound can induce a state of anergy, which is a state of immune unresponsiveness. nih.gov This anergic state cannot be reversed by the addition of exogenous Interleukin-2 (IL-2). nih.gov On a molecular level, this compound does not appear to affect key upstream signaling molecules like the MAPKs ERK and p38, or the mTOR target protein S6 ribosomal protein. nih.gov However, it has been found to strongly reduce the phosphorylation of the v-myc avian myelocytomatosis viral oncogene homolog (c-Myc) at Ser62, a key regulator of cell cycle and metabolism, without affecting its transcriptional levels. researchgate.netnih.gov This suggests that this compound mediates a unique immunosuppressive program in T cells by primarily targeting their cell cycle and metabolic activity. researchgate.netnih.gov
Influence on Natural Killer (NK) Cell Activity
The direct influence of this compound on natural killer (NK) cell activity is an area of ongoing research. Tryptophan-derived catabolites, the family to which this compound belongs, have been shown to inhibit the proliferation of NK cells. nih.gov
Recent studies using Mendelian randomization have suggested a potential link between picolinate (B1231196) levels and the percentage of NK cells in lymphocytes, indicating a possible modulatory role in NK cell biology. frontiersin.org One study identified picolinate levels as a potential modulator influencing the percentage of NK cells in the context of lichen planus pathogenesis. frontiersin.org Specifically, a higher percentage of NK cells in lymphocytes was associated with lower picolinate levels. frontiersin.org This suggests an indirect relationship where this compound may influence NK cell populations or their activity. However, more direct experimental evidence is needed to fully elucidate the specific effects of this compound on NK cell function, such as their cytotoxic activity and cytokine production.
Neurobiological Roles
This compound, as a metabolite of the kynurenine (B1673888) pathway, plays several roles in the central nervous system (CNS). nih.govnih.gov The kynurenine pathway is the primary route for tryptophan degradation and produces several neuroactive compounds. nih.gov Alterations in this pathway have been implicated in a range of neuroinflammatory and neurodegenerative diseases. nih.govresearchgate.net
One of the most significant neurobiological roles of this compound is its neuroprotective effect, primarily through its antagonism of the excitotoxic actions of quinolinic acid, another kynurenine pathway metabolite. nih.govresearchgate.net Quinolinic acid is a known neurotoxin that can over-activate the N-methyl-D-aspartate (NMDA) receptor, leading to neuronal damage and death. nih.gov this compound has been shown to prevent this quinolinic acid-induced neurotoxicity, although the precise mechanism of this antagonism is still under investigation. nih.govresearchgate.net
Furthermore, this compound's ability to chelate metal ions may also contribute to its neurobiological functions. ontosight.airesearchgate.net By binding to metal ions, it can influence various enzymatic processes and potentially mitigate metal-induced oxidative stress in the brain. The exact endogenous function of this compound in the CNS is not yet fully understood, and it remains an active area of research to clarify its role in both normal brain function and in the context of neurological disorders. nih.govresearchgate.net
Neuroprotective Effects
This compound has demonstrated notable neuroprotective properties in various experimental models. ncats.ioresearchgate.net It is an endogenous metabolite of L-tryptophan and has been reported to possess a range of neuroprotective, immunological, and anti-proliferative effects within the body. nih.govncats.io The synthesis of this compound occurs via the kynurenine pathway, which is also responsible for the production of several other neuroactive compounds. nih.govresearchgate.net Alterations in the metabolism of this pathway have been implicated in the pathophysiology of a variety of inflammatory diseases of the central nervous system (CNS). nih.gov
Studies have shown that this compound can protect neurons from damage induced by neurotoxins. queensu.caqueensu.ca For instance, it has been found to attenuate the neurotoxic effects of quinolinic acid, another metabolite of the kynurenine pathway. queensu.canih.gov This protective action has been observed in different brain regions and neuronal types, including cholinergic neurons. queensu.caqueensu.ca The neuroprotective mechanisms of this compound are still under investigation but are thought to involve multiple factors beyond simple receptor antagonism. queensu.ca
Interaction with Neurotoxic Kynurenine Pathway Metabolites (e.g., Quinolinic Acid)
A key aspect of this compound's neuroprotective role lies in its interaction with neurotoxic metabolites of the kynurenine pathway, most notably quinolinic acid. queensu.camdpi.com Quinolinic acid is an excitotoxin that can lead to neuronal damage and has been implicated in the pathology of several neurodegenerative disorders. mdpi.commdpi.com
This compound is synthesized from the same precursor as quinolinic acid, 2-amino-3-carboxymuconate semialdehyde. nih.govoncotarget.com The enzyme 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD) directs the pathway towards the formation of this compound, thereby limiting the production of quinolinic acid. nih.govconfex.com This enzymatic shunting represents a critical regulatory point in the kynurenine pathway, influencing the balance between neuroprotective and neurotoxic compounds. nih.govresearchgate.net
Research has demonstrated that this compound can directly counteract the neurotoxic effects of quinolinic acid. queensu.caqueensu.canih.gov Co-administration of this compound with quinolinic acid has been shown to prevent neuronal loss and the associated glial proliferation in animal models. queensu.ca This protective effect is dose-dependent, with higher molar ratios of this compound to quinolinic acid affording complete protection against quinolinic acid-induced damage. queensu.ca The ability of this compound to chelate metal ions may also contribute to its neuroprotective action against quinolinic acid. mdpi.comnih.gov
Influence on Neurotransmitter Synthesis (e.g., Serotonin (B10506), Dopamine)
This compound has been implicated in the regulation of neurotransmitter synthesis, including key monoamines like serotonin and dopamine (B1211576). ontosight.ai The synthesis of serotonin is intrinsically linked to the availability of its precursor, L-tryptophan. oup.com Since the kynurenine pathway is the major route for tryptophan degradation, any shift in this pathway can indirectly affect serotonin production. oup.complos.org
By influencing the enzymes of the kynurenine pathway, this compound can modulate the amount of tryptophan available for serotonin synthesis. Activation of the kynurenine pathway, often triggered by inflammatory signals, can reduce serotonin levels. oup.com Furthermore, some research suggests a more direct interaction of this compound with the systems that regulate neurotransmitter release. For instance, while it can block kainic acid-induced glutamate (B1630785) release, it has also been observed to enhance glutamate release on its own under certain experimental conditions. queensu.ca The precise mechanisms by which this compound influences the synthesis and release of neurotransmitters like serotonin and dopamine are complex and continue to be an active area of research. ontosight.ai
Relevance in Neurological Disorders
Given its neuroprotective properties and its role within the kynurenine pathway, this compound is of significant interest in the context of various neurological disorders. researchgate.netmdpi.com Dysregulation of the kynurenine pathway and an imbalance between neurotoxic and neuroprotective metabolites have been linked to several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. nih.govmdpi.com
In these conditions, an over-activation of the pathway can lead to an accumulation of the neurotoxin quinolinic acid. mdpi.com The neuroprotective potential of this compound is highlighted by its ability to counteract quinolinic acid-induced neurotoxicity. queensu.canih.gov Studies have shown that increasing the levels of ACMSD, the enzyme that promotes this compound synthesis over quinolinic acid, can have neuroprotective effects in animal models of neurodegenerative diseases. confex.com This suggests that enhancing the endogenous production of this compound could be a therapeutic strategy for these disorders. Altered levels of this compound have also been reported in patients with various inflammatory brain diseases, further underscoring its potential relevance. researchgate.net
Antiviral Activities
Recent research has unveiled a potent and broad-spectrum antiviral activity of this compound, particularly against enveloped viruses. nih.govindiabioscience.orgiisc.ac.in This discovery has opened new avenues for its potential therapeutic application in combating viral infections.
Broad-Spectrum Inhibition of Enveloped Virus Entry
This compound has been shown to inhibit the entry of a wide range of enveloped viruses. nih.govresearchgate.net These include clinically significant pathogens such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza A virus (IAV), flaviviruses (like Zika virus and Japanese encephalitis virus), and herpes simplex virus. nih.govindiatimes.com The inhibitory action of this compound appears to be selective for enveloped viruses, as it has demonstrated little to no effect on non-enveloped viruses like rotavirus and coxsackievirus. indiatimes.comthehindu.com
The broad-spectrum nature of its activity is a significant advantage, suggesting that it targets a common feature of enveloped viruses. indiabioscience.org This makes this compound a promising candidate for the development of broad-spectrum antiviral therapeutics that could be effective against a variety of existing and emerging viral threats. indiatimes.comiasgyan.in
Mechanisms of Viral Entry Disruption (e.g., blocking virus-host cell membrane fusion)
The primary mechanism by which this compound exerts its antiviral effect is by disrupting the process of viral entry into host cells. nih.govbiorxiv.org Enveloped viruses rely on the fusion of their lipid envelope with the host cell membrane to release their genetic material and initiate infection. indiatimes.comnewindianexpress.com
Studies have revealed that this compound acts at this critical step by:
Compromising viral membrane integrity: It is believed to damage the viral envelope, rendering the virus non-infectious. nih.govindiabioscience.org
Inhibiting virus-host cell membrane fusion: this compound directly blocks the fusion event between the viral envelope and the host cell membrane. indiatimes.comthehindu.comnews-medical.net This prevents the virus from delivering its genome into the cell.
Interfering with cellular endocytosis: Many viruses utilize the endocytic pathway to enter cells. This compound has been reported to interfere with this process, further hindering viral entry. nih.govbiorxiv.org
Time-of-addition experiments have confirmed that this compound is most effective when present during the initial stages of infection, consistent with its role as a viral entry inhibitor. biorxiv.orgnews-medical.net By targeting a host-derived component of the virus (the lipid envelope), this compound may also present a higher barrier to the development of viral resistance. indiatimes.com
Table of Research Findings on this compound's Biological Activities
Table of Chemical Compounds
Efficacy Against Specific Viruses (e.g., SARS-CoV-2, Influenza A viruses, Flaviviruses)
This compound has demonstrated broad-spectrum antiviral activity against several enveloped viruses. researchgate.netnih.gov Research highlights its potential as a therapeutic agent against significant human pathogens, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza A virus (IAV), and flaviviruses. researchgate.netnih.govindiabioscience.org
Studies have shown that this compound can effectively inhibit the entry of these viruses into host cells. iisc.ac.in The mechanism of action involves compromising the integrity of the viral membrane and inhibiting the fusion between the virus and cellular membranes. nih.govnih.gov This interference with the initial stages of the viral life cycle prevents infection. iisc.ac.in
In vitro experiments have consistently shown a dose-dependent reduction in viral counts for both SARS-CoV-2 and IAV. news-medical.net For instance, pre-treatment of cells with this compound before infection significantly mitigated viral entry. news-medical.net Furthermore, its efficacy has been observed against various SARS-CoV-2 variants, including the Alpha, Beta, and Delta strains. news-medical.net The antiviral activity of this compound also extends to flaviviruses, such as Zika virus and Japanese encephalitis virus, where it has been shown to inhibit viral infection. iisc.ac.innews-medical.netindiatimes.com
Table 1: Antiviral Efficacy of this compound Against Specific Viruses
| Virus | Key Findings | References |
| SARS-CoV-2 | Inhibits viral entry by disrupting the viral envelope and blocking membrane fusion. Effective against multiple variants. | researchgate.netnih.govindiabioscience.orgiisc.ac.innih.govnews-medical.netindiatimes.com |
| Influenza A Virus (IAV) | Shows dose-dependent reduction in viral replication. Interferes with the fusion of viral and endosomal membranes. | researchgate.netnih.govindiabioscience.orgiisc.ac.innih.govnews-medical.net |
| Flaviviruses (e.g., Zika, Japanese Encephalitis) | Demonstrates significant viral inhibition by blocking viral entry. | researchgate.netnih.goviisc.ac.innih.govnews-medical.netindiatimes.com |
Anticancer and Antiproliferative Effects
This compound has been recognized for its antiproliferative and anticancer properties. mdpi.com These effects are attributed to its ability to interfere with key cellular processes essential for tumor growth and survival.
Inhibition of Tumor Cell Proliferation and Metabolic Activity
This compound has been shown to suppress the proliferation and metabolic activity of certain cell types, including CD4+ T cells. nih.govresearchgate.net While it does not affect cell viability, it induces a state of anergy, or unresponsiveness, in a dose-dependent manner. nih.govresearchgate.net This inhibitory effect on cell cycle progression and metabolic function is a key aspect of its antiproliferative action. nih.govresearchgate.net On a molecular level, this compound has been found to inhibit the phosphorylation of the c-Myc oncoprotein at Ser62, a critical event for its activation, without affecting its transcription levels. nih.govresearchgate.net The c-Myc protein is a key regulator of cell growth and metabolism, and its deregulation is implicated in many human cancers. nih.gov
Induction of Apoptosis (e.g., endoplasmic reticulum stress-mediated)
This compound and its derivatives can induce apoptosis, or programmed cell death, in cancer cells. researchgate.net One of the identified mechanisms involves the induction of endoplasmic reticulum (ER) stress. pensoft.netpensoft.net For example, a novel derivative of this compound was found to trigger ER-mediated apoptosis in human non-small cell lung cancer cells. pensoft.netpensoft.netresearchgate.net This process is characterized by the activation of specific caspases, which are key executioner proteins in the apoptotic pathway. pensoft.netresearchgate.net The induction of ER stress leads to the phosphorylation of the eukaryotic initiation factor 2 subunit α (eIF-2α), a key event in the unfolded protein response that can ultimately lead to cell death. pensoft.netpensoft.net
Effects on Cancer Cell Lines (e.g., Lung Cancer Cells (A549), Cervical Carcinoma (HeLa))
The anticancer activity of this compound and its derivatives has been demonstrated in various cancer cell lines. In vitro studies have shown that a rhenium(I) complex of this compound exhibited toxicity against both A549 lung cancer cells and HeLa cervical carcinoma cells. researchgate.netnih.gov Furthermore, a derivative of this compound displayed cytotoxic activity specifically against A549 lung cancer cells, inducing apoptosis in this cell line. pensoft.netresearchgate.net However, it is noteworthy that the effects can be cell-line specific, as this same derivative did not show significant cytotoxicity against MCF-7 breast cancer cells. pensoft.net
Table 2: Effects of this compound and its Derivatives on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | References |
| A549 | Lung Cancer | Induction of apoptosis via endoplasmic reticulum stress; cytotoxicity. | pensoft.netresearchgate.netresearchgate.netnih.gov |
| HeLa | Cervical Carcinoma | Cytotoxicity. | researchgate.netnih.gov |
| MBL-2 | Lymphoma | Lysis by this compound-stimulated macrophages. | nih.gov |
| Madison 109 | Lung Carcinoma | Lysis by this compound-stimulated macrophages. | nih.gov |
Influence on Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net this compound has been shown to modulate the production of angiogenic factors. nih.gov Specifically, it can induce the expression and secretion of vascular endothelial growth factor (VEGF), a potent angiogenic activator, in human neuroblastoma cell lines. nih.gov This effect appears to be related to its iron-chelating properties. nih.gov The ability to influence angiogenesis, a key hallmark of cancer, further underscores the complex role of this compound in the tumor microenvironment. google.com
Antimicrobial Properties
This compound exhibits a broad spectrum of antimicrobial activity, affecting various bacteria and fungi. researchgate.netresearchgate.net
Antibacterial Activity Against Specific Pathogens
This compound has shown inhibitory effects against several bacterial pathogens. researchgate.netnih.gov Studies have demonstrated its activity against Serratia marcescens, Escherichia coli, and Staphylococcus aureus. researchgate.netresearchgate.netelixirpublishers.com Research indicates that this compound has antibacterial properties against Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, Proteus vulgaris, and Micrococcus luteus, with a minimum inhibitory concentration (MIC) of 0.5 mg/mL. researchgate.netresearchgate.netelixirpublishers.com For Staphylococcus aureus and Bacillus subtilis, the MIC was found to be 2.0 mg/mL. researchgate.netresearchgate.net Furthermore, this compound is active against both extracellular and intracellular Mycobacterium avium complex (MAC). nih.govebi.ac.ukoup.com
Table 1: Antibacterial Activity of this compound Against Various Pathogens
| Bacterial Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Serratia marcescens | 0.5 researchgate.netresearchgate.net |
| Escherichia coli | 0.5 researchgate.netresearchgate.net |
| Staphylococcus aureus | 2.0 researchgate.netresearchgate.net |
| Mycobacterium avium complex | - |
| Klebsiella pneumoniae | 0.5 researchgate.netresearchgate.net |
| Shigella flexneri | 0.5 researchgate.netresearchgate.net |
| Bacillus cereus | 0.5 researchgate.netresearchgate.net |
| Proteus vulgaris | 0.5 researchgate.netresearchgate.net |
| Micrococcus luteus | 0.5 researchgate.netresearchgate.net |
| Bacillus subtilis | 2.0 researchgate.netresearchgate.net |
| Enterobacter cloacae | 1.0 researchgate.netresearchgate.net |
| Proteus mirabilis | 1.5 researchgate.net |
Antifungal Activity
This compound also displays antifungal properties. It has been reported to be effective against Candida albicans. researchgate.netpan.olsztyn.pl The growth inhibition of Candida albicans is augmented when neutrophils are combined with this compound, particularly in the presence of interferon-gamma (IFN-γ). nih.gov
Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound are attributed to several mechanisms, with metal chelation being a key factor. researchgate.netoncotarget.com As a natural metal ion chelator, this compound can inhibit the growth of microorganisms by sequestering essential metal ions, such as iron. researchgate.netoncotarget.comaai.org This action is supported by the observation that other iron-chelating agents mimic the antimicrobial effects of this compound. nih.govaai.org
Another significant mechanism is its ability to enhance macrophage-mediated antimicrobial activity. researchgate.netresearchgate.net this compound acts as a co-stimulus for the induction of microbicidal activity in macrophages and neutrophils against pathogens like Candida albicans. researchgate.net It can potentiate macrophage antimycobacterial activity and, in conjunction with IFN-γ, trigger apoptosis of Mycobacterium avium complex-infected macrophages, thereby inhibiting intracellular mycobacterial growth. ebi.ac.ukfrontiersin.org
Synergistic Effects with Other Antimicrobial Agents
This compound has been shown to work synergistically with other antimicrobial drugs, enhancing their efficacy. nih.govmdpi.com It potentiates the antimicrobial effects of a two-drug combination of clarithromycin (B1669154) and rifampicin, as well as some fluoroquinolones like levofloxacin, sitafloxacin, and gatifloxacin, against both extracellular and intracellular Mycobacterium avium complex. nih.govebi.ac.uk This synergistic activity suggests its potential as an adjunct in the chemotherapy of MAC infections. nih.govebi.ac.uk Furthermore, the combination of this compound with the antiprotozoal drug quinacrine (B1676205) significantly potentiates the anti-MAC activity. scihub.orgasm.org
Anti-inflammatory Effects
This compound also possesses anti-inflammatory properties, playing a role in the modulation of inflammatory responses. ontosight.aiontosight.aigoogle.com
Modulation of Inflammatory Pathways
This compound is involved in the modulation of inflammatory pathways, primarily through its influence on macrophage activity. nih.govnih.gov It is a potent activator for the expression of macrophage inflammatory protein (MIP)-1α and MIP-1β, which are important mediators of inflammatory reactions. aai.orgnih.gov This induction is thought to occur through a mechanism involving iron chelation. aai.orgnih.gov By stimulating the secretion of these chemokines, this compound can regulate the inflammatory response. aai.org Furthermore, this compound can enhance the expression of interferon-γ (IFN-γ) dependent nitric oxide synthase (NOS) gene, which is crucial for macrophage effector functions. researchgate.netnih.gov It can also increase the expression of TNF-α and interleukin-1, thereby improving macrophage effector function. oup.comfrontiersin.org
Role in Inflammatory Responses and Leukocyte Recruitment
This compound, a catabolite of the amino acid tryptophan, emerges as a significant modulator of the immune system, particularly under inflammatory conditions. chemicalbook.com It functions as a costimulus with interferon-gamma (IFN-γ) to enhance macrophage effector functions. chemicalbook.com Research has identified this compound as a selective inducer of Macrophage Inflammatory Protein-1alpha (MIP-1α) and Macrophage Inflammatory Protein-1beta (MIP-1β). chemicalbook.comnih.gov These proteins are critical chemokines involved in initiating inflammatory reactions and guiding the development of Th1-type immune responses. chemicalbook.com
The recruitment of circulating leukocytes to a site of inflammation is a fundamental aspect of the immune response. nih.gov this compound plays a crucial role in this process through its influence on the MIP chemokine system. The compound's ability to trigger the expression of MIP-1α and MIP-1β mRNA in macrophages facilitates the attraction of immune cells to damaged tissues. nih.govnih.gov
Interestingly, the interaction between this compound and IFN-γ is reciprocal. While this compound induces MIPs production, IFN-γ can inhibit this induction in a dose- and time-dependent manner. nih.gov Conversely, this compound can down-regulate the expression of the MIPs receptor, CCR5, both in its basal state and when induced by IFN-γ. nih.gov This concerted action between this compound and IFN-γ on the MIP-1α/β chemokine and receptor system represents a sophisticated regulatory mechanism for controlling the recruitment and distribution of leukocytes during inflammatory events. chemicalbook.comnih.gov Furthermore, this compound acts synergistically with IFN-γ to activate macrophages and augments the production of L-arginine-derived reactive nitrogen intermediates, further contributing to the inflammatory milieu. chemicalbook.com
| Key Inflammatory Mediators Influenced by this compound | Effect of this compound | Interacting Factors |
| Macrophage Inflammatory Protein-1α (MIP-1α) | Selective induction of expression and secretion. chemicalbook.comnih.gov | Production is inhibited by Interferon-gamma (IFN-γ). nih.gov |
| Macrophage Inflammatory Protein-1β (MIP-1β) | Selective induction of expression and secretion. chemicalbook.comnih.gov | Production is inhibited by Interferon-gamma (IFN-γ). nih.gov |
| MIP-1α/β receptor (CCR5) | Down-regulates both constitutive and IFN-γ-induced expression. nih.gov | Interacts with IFN-γ, which increases CCR5 basal expression. nih.gov |
| Reactive Nitrogen Intermediates | Augments IFN-γ-induced production. chemicalbook.com | Acts synergistically with IFN-γ. chemicalbook.com |
Other Reported Biological Activities
Antioxidant Activity
This compound and its derivatives have been noted for their antioxidant properties. caringsunshine.comontosight.aiontosight.ai The mechanism behind this activity is attributed, in part, to the scavenging of free radicals and the reduction of oxidative stress. ontosight.ai Research into this compound derivatives has shown they may offer neuroprotective effects by modulating levels of reactive oxygen species (ROS) and boosting cellular antioxidant defenses.
In a non-mammalian context, the application of this compound spray on wheat leaves infected with Pyricularia oryzae was found to stimulate the plant's antioxidative metabolism. researchgate.net This stimulation helps to minimize the impairment of photosynthesis caused by the fungal infection. researchgate.net While direct large-scale human trials are limited, in vitro and animal studies suggest a role for this compound in immune modulation and antioxidant activity. caringsunshine.com The alleviation of this compound-induced toxicity in red blood cells by the antioxidant ascorbic acid further suggests that its biological actions involve oxidative pathways. nih.govresearchgate.net
Influence on Red Blood Cell Lifespan and Senescence
This compound has a significant and complex influence on the lifespan and senescence of red blood cells (RBCs). nih.gov It has been shown to accelerate RBC aging, a process known as eryptosis or cellular senescence. nih.gov This effect is mediated through several distinct mechanisms.
One key action is the induction of RBC senescence accompanied by reduced acetylcholinesterase (AChE) activity. nih.govresearchgate.net this compound treatment leads to characteristic markers of eryptosis, including the externalization of phosphatidylserine (B164497) on the cell membrane, mobilization of intracellular calcium (Ca2+), and cell shrinkage. nih.govresearchgate.net
Studies have demonstrated that this compound has a dual effect on hemolysis. In isotonic media, it acts as a pro-hemolytic agent, promoting the breakdown of red blood cells. nih.govresearchgate.net However, under hypotonic challenge, it exhibits an anti-hemolytic effect. nih.govresearchgate.net The process of accelerated RBC aging triggered by this compound involves the stimulation of the NOS/p38 MAPK/CK1α/MLKL signaling pathway and leads to metabolic exhaustion. nih.govresearchgate.net The toxicity and eryptotic effects on red blood cells could be lessened by substances like ascorbic acid, L-NAME, SB203580, D4476, and necrosulfonamide, indicating the involvement of specific signaling and metabolic pathways. nih.govresearchgate.net
| Effect of this compound on Red Blood Cells | Research Finding | Associated Mechanisms |
| Cellular Aging (Senescence) | Induces and accelerates RBC senescence (eryptosis). nih.gov | Reduced Acetylcholinesterase (AChE) activity. nih.gov |
| Hemolysis | Pro-hemolytic in isotonic media; Anti-hemolytic in hypotonic media. nih.govresearchgate.net | Not specified. |
| Membrane Changes | Induces phosphatidylserine externalization. nih.gov | Part of the eryptotic process. nih.gov |
| Ion Mobilization | Stimulates intracellular Ca2+ mobilization. nih.govresearchgate.net | Leads to cell shrinkage and eryptosis. nih.gov |
| Signaling Pathway Activation | Stimulates the NOS/p38 MAPK/CK1α/MLKL pathway. nih.gov | Triggers cellular senescence and metabolic exhaustion. nih.govresearchgate.net |
| Cellular Morphology | Causes a decrease in forward scatter signal, indicating cell shrinkage. nih.gov | Consequence of Ca2+ mobilization and eryptosis. nih.gov |
Picolinic Acid Derivatives and Their Applications
Synthesis and Characterization of Derivatives
The synthesis of picolinic acid derivatives is a cornerstone of medicinal chemistry, employing a variety of organic reactions to create novel molecules with tailored properties. A common approach involves the coupling reaction of this compound with other molecules, such as benzothiazole (B30560) and benzimidazoles, to produce a series of amide derivatives. asianpubs.org Esterification is another key method, where this compound is reacted with alcohols to form esters. ontosight.ai For instance, complex esters can be synthesized through multi-step reactions that include alkylation and esterification. ontosight.ai The synthesis of 2-picolylamide-based diselenides has also been achieved through an efficient synthetic route. nih.gov
The creation of more complex derivatives, such as those for metal ion complexation, often involves appending this compound to other structures. For example, hexadentate ligands have been synthesized by linking a this compound group to a bispidine scaffold. acs.orgnih.govacs.org Similarly, the ligand Hnompa, or 6-((1,4,7-triazacyclononan-1-yl)methyl)this compound, is synthesized for the complexation of Mn2+ ions. researchgate.net
A crucial step following synthesis is the characterization of the newly formed compounds to confirm their structure and purity. A suite of analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental tools for elucidating the molecular structure. ontosight.aiontosight.ai Infrared (IR) spectroscopy is used to identify functional groups present in the derivatives. ontosight.ai For crystalline compounds, single-crystal X-ray diffraction provides definitive structural information, revealing details about molecular geometry and crystal packing. nih.gov Chromatographic techniques are also utilized to assess the purity and identity of the synthesized derivatives. nih.gov
The table below summarizes various synthesized this compound derivatives and the methods used for their characterization.
| Derivative Class | Synthesis Method | Characterization Techniques | Reference(s) |
| Benzothiazolyl and Benzimidazolyl Amides | Coupling reaction of this compound with benzothiazole/benzimidazoles | Not specified in abstract | asianpubs.org |
| Complex Esters | Multi-step reactions including alkylation and esterification | NMR, Mass Spectrometry | ontosight.ai |
| Hydrazide Derivatives | Reaction of this compound with hydrazine (B178648) derivatives | NMR, Mass Spectrometry, IR Spectroscopy | ontosight.ai |
| 2-picolylamide-based diselenides | Simple and efficient synthetic route | 1H-NMR, 13C-NMR, HRMS | nih.gov |
| Ligands for Metal Complexation | Featuring a benzyl-protected hydroxy group removable via palladium-catalyzed hydrogenolysis | Chromatography, Magnetic Resonance, Single-crystal X-ray diffraction | nih.gov |
| Rhenium(I) tricarbonyl complexes | '2 + 1' mixed ligand approach | IR, 1H and 13C NMR, UV/Vis, Single-crystal X-ray diffraction | nih.gov |
Modulating Biological Activities through Structural Modifications
The biological activity of this compound derivatives can be finely tuned by making specific structural modifications to the parent molecule. These changes can alter the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn influences how it interacts with biological targets.
One common strategy is the introduction of different functional groups. For example, the incorporation of a butoxy group can enhance cell membrane permeability, while a pivaloyl group might affect the compound's interaction with biological targets. ontosight.ai The addition of a p-chlorophenoxy group and an indanyl ester to the this compound structure can also modulate its biological activity. ontosight.ai
The synthesis of a series of 6-substituted picolinamide (B142947) derivatives demonstrated that optimization of an initial hit compound from a high-throughput screening could lead to a highly potent and metabolically stable compound. nih.gov Similarly, the creation of picolinoyl-based peptidomimetics of MIF-1, where modifications were made to the proline residue, showed a significant influence on the activity of these analogues. sci-hub.se
The development of 2-picolylamide-based diselenides has shown that these compounds can exhibit strong antioxidant and thiol peroxidase-like (TPx) activity. nih.gov In the context of antimicrobial agents, the synthesis of various benzothiazolyl and benzimidazolyl amides of this compound revealed that their efficacy against different bacterial and fungal strains is dependent on their specific chemical structures. asianpubs.org For instance, one derivative, compound 6f, was found to be particularly potent against Bacillus subtilis and Candida albicans. asianpubs.org
The table below highlights how specific structural modifications impact the biological activity of this compound derivatives.
| Structural Modification | Resulting Biological Activity Modulation | Reference(s) |
| Incorporation of butoxy and pivaloyl groups | May enhance cell membrane permeability and influence interaction with biological targets. | ontosight.ai |
| Addition of p-chlorophenoxy and indanyl ester groups | Can modulate the compound's interaction with biological targets. | ontosight.ai |
| Substitution at the 6-position of picolinamide | Led to a highly potent and metabolically stable 11β-HSD1 inhibitor. | nih.gov |
| Modification of the proline residue in MIF-1 peptidomimetics | Significantly influenced the dopamine (B1211576) modulating effects. | sci-hub.se |
| Creation of 2-picolylamide-based diselenides | Resulted in strong antioxidant and thiol peroxidase-like (TPx) activity. | nih.gov |
| Synthesis of benzothiazolyl and benzimidazolyl amides | Varied antimicrobial efficacy against different bacterial and fungal strains. | asianpubs.org |
Biomedical Applications of this compound Derivatives
The versatility of this compound derivatives has led to their exploration in a wide array of biomedical applications, leveraging their unique chemical properties for diagnostics, therapy, and drug development.
Magnetic Resonance Imaging Contrast Agents
This compound and its derivatives are extensively used as pendant arms in ligands for the complexation of metal ions, which is a critical feature for the development of Magnetic Resonance Imaging (MRI) contrast agents. nih.govresearcher.liferesearchgate.netresearchgate.netmattialopresti.com The structural and electronic characteristics of this compound enable it to form stable complexes with various metal ions. nih.govresearcher.liferesearchgate.netresearchgate.netmattialopresti.com The picolinate (B1231196) moiety's ability to form stable 5-membered chelate rings through both its carboxylate and pyridine (B92270) nitrogen coordination sites makes it particularly suitable for the stable complexation of larger metals. researchgate.net
Research has focused on designing picolinate-containing macrocyclic ligands to form stable complexes with Mn2+, a potential alternative to gadolinium-based contrast agents. researchgate.net For example, ligands such as Hnompa, Hdompa, and Htempa have been shown to form thermodynamically stable complexes with Mn2+ in aqueous solutions. researchgate.net The introduction of chlorophenoxy groups into this compound derivatives emerged as a strategy to enhance steric and electronic properties, facilitating stable coordination with gadolinium ions for MRI applications.
Radioisotope Labeling for Therapy
The chelating properties of this compound derivatives also make them highly valuable for radioisotope labeling in the context of targeted alpha and beta therapy. nih.govresearcher.liferesearchgate.netmattialopresti.com These derivatives act as ligands that can securely bind to therapeutic radioisotopes, which are then delivered to specific targets in the body, such as tumor cells.
A significant area of research is the development of chelators for Actinium-225 (225Ac), a promising radionuclide for targeted alpha therapy (TAT). nih.govd-nb.inforesearchgate.net Polydentate this compound-containing ligands, including H4octapa, H4CHXoctapa, p-NO2-Bn-H4neunpa, and H6phospa, have demonstrated superior performance in radiolabeling with 225Ac at ambient temperatures compared to the current standard, DOTA. nih.govd-nb.inforesearchgate.net For instance, the chiral derivative, (CHXoctapa)4−, efficiently complexed 225Ac at room temperature within an hour at various concentrations. nih.gov These advancements offer more flexible and efficient options for the development of 225Ac-based radiopharmaceuticals. nih.gov
Pharmaceutical Development and Drug Discovery
This compound derivatives are a rich source of lead compounds in pharmaceutical development and drug discovery due to their diverse biological activities. They have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ontosight.aiontosight.aiontosight.aiontosight.ai
The modification of this compound with different functional groups can lead to compounds with varied pharmacological properties. ontosight.ai For instance, the synthesis of 2-picolylamide-based diselenides has yielded compounds with promising antioxidant activities, with one derivative showing significantly higher potential than the standard diphenyl diselenide. nih.gov Another study focused on the synthesis and biological evaluation of picolinamides as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic syndrome and diabetes. nih.gov
The antimicrobial potential of this compound derivatives has also been extensively explored. A series of benzothiazolyl and benzimidazolyl amides of this compound were synthesized and evaluated for their efficacy against various Gram-positive and Gram-negative bacteria and fungal strains, with some compounds showing potent activity. asianpubs.org Research has also demonstrated the antibacterial properties of metal derivatives of this compound, suggesting their potential use as food preservatives. pan.olsztyn.plscihub.org
Development of Targeted Therapies (e.g., for Lung Cancer)
In the realm of oncology, this compound derivatives have emerged as promising candidates for the development of targeted therapies, particularly for lung cancer. Research has shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells.
A study focused on the design and synthesis of new this compound derivatives found that one compound, designated as compound 5, exhibited cytotoxic activity against A549 human non-small cell lung cancer (NSCLC) cells. pensoft.netresearchgate.net This compound was found to induce apoptosis by activating caspases 3, 4, and 9 and triggering the endoplasmic reticulum (ER) stress pathway. pensoft.netresearchgate.net Molecular docking studies suggested that these compounds could bind to the EGFR kinase domain, a key target in lung cancer therapy. pensoft.netresearchgate.net
Another line of research has explored the anticancer activities of Rhenium(I) this compound complexes and their fluorinated derivatives on lung cancer cells. nih.govresearchgate.net One of the synthesized complexes, fac-[Re(Pico)(CO)3(H2O)], showed toxicity against A549 lung cancer cells. nih.gov These findings underscore the potential of this compound-based compounds in the development of novel and targeted treatments for lung cancer. pensoft.netresearchgate.netresearchgate.net
Respiratory Disorder Treatment
This compound and its derivatives have emerged as a significant area of research for the treatment of various respiratory disorders, demonstrating therapeutic potential through multiple mechanisms of action. These compounds are being investigated for their role in managing conditions such as cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and viral respiratory infections. newdrugapprovals.orggoogle.comgoogle.com
CFTR Potentiators in Cystic Fibrosis and COPD
A key mechanism of action for certain this compound derivatives is the potentiation of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. newdrugapprovals.orgresearchgate.net Acquired CFTR dysfunction, often induced by factors like cigarette smoke, is implicated in the pathology of COPD, leading to airway surface dehydration and mucus accumulation. researchgate.netnih.govatsjournals.org By restoring or enhancing the function of the CFTR ion channel, these derivatives can improve ion and fluid transport across epithelial surfaces. google.comresearchgate.net
Several this compound derivatives have been identified as effective CFTR potentiators. google.comresearchgate.net Icenticaftor (QBW251) is a notable example that has shown clinical efficacy in patients with both CF and COPD. newdrugapprovals.orgresearchgate.net It functions by binding to and unlocking the CFTR channel, thereby facilitating the transport of chloride ions. researchgate.net In a Phase 2 trial, Icenticaftor demonstrated an ability to improve lung function in patients with moderate-to-severe COPD. nih.gov The study also noted that the treatment was associated with a reduction in systemic inflammation and sputum bacterial colonization. nih.gov For CF patients with specific class 3 and 4 mutations, Icenticaftor was found to improve lung function, as measured by an increase in the percent predicted forced expiratory volume in 1 second (FEV1) and a decrease in sweat chloride concentration. cysticfibrosisnewstoday.com
Another derivative, identified as Compound A, or (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, has also been highlighted as an effective CFTR potentiator. google.com Research indicates that this compound can lead to significant improvements in lung function (FEV1) in both CF and COPD patients. google.com Furthermore, data suggests it aids in reducing bacterial colonization and small airway inflammation, partly by decreasing fibrinogen levels in individuals with COPD. google.com
Interactive Data Table: this compound Derivatives as CFTR Potentiators
| Compound Name | Target Disorder(s) | Key Research Findings |
| Icenticaftor (QBW251) | Cystic Fibrosis (CF), Chronic Obstructive Pulmonary Disease (COPD) | Improves lung function (FEV1) in COPD and CF patients (with Class III/IV mutations). nih.govcysticfibrosisnewstoday.com Reduces sweat chloride in CF. cysticfibrosisnewstoday.com Associated with decreased systemic inflammation and bacterial colonization in COPD. nih.gov |
| (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide (Compound A) | CF, COPD, Bronchiectasis | Improves lung function (FEV1) in CF and COPD. google.com Reduces bacterial colonization and small airway inflammation in COPD. google.com |
Antiviral Activity Against Respiratory Viruses
This compound itself, a natural metabolite of tryptophan, has demonstrated broad-spectrum antiviral properties, particularly against enveloped viruses that are common culprits in respiratory infections. researchgate.netnih.govindiabioscience.org Research has shown its efficacy against pathogens like influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). researchgate.netiisc.ac.in
The primary antiviral mechanism of this compound is the inhibition of viral entry into host cells. researchgate.netiisc.ac.in Mechanistic studies have revealed that it compromises the integrity of the viral membrane and interferes with the fusion process between the virus and the cellular membrane. researchgate.netindiabioscience.orgnews-medical.net By blocking this critical early step, this compound effectively prevents the virus from replicating and causing infection. iisc.ac.in Pre-clinical studies using animal models have shown promising results. In hamsters infected with SARS-CoV-2 and mice infected with an influenza virus, this compound treatment obstructed virus replication and mitigated the disease process. iisc.ac.innews-medical.net
Interactive Data Table: Antiviral Research Findings for this compound
| Virus | Study Model | Key Research Findings |
| Influenza A Virus (IAV) | In vivo (BALB/c mice) | Reduced lung viral RNA load. news-medical.net Mitigated lung inflammation and body weight loss. news-medical.net |
| SARS-CoV-2 | In vivo (Syrian hamsters) | Obstructed virus replication and pathogenesis. iisc.ac.in |
| Enveloped Viruses (General) | In vitro | Inhibits viral entry by disrupting the viral membrane and blocking virus-cellular fusion. researchgate.netindiabioscience.orgiisc.ac.in |
Antioxidant and Immunomodulatory Effects
The therapeutic potential of this compound derivatives in respiratory diseases also extends to their antioxidant and immunomodulatory effects. Oxidative stress is a known factor in the pathogenesis of COPD. mdpi.comtandfonline.com Zinc picolinate, a salt of this compound, has been investigated for its antioxidant effects in COPD patients. pjcm.netpjcm.net Studies have shown that supplementation with zinc picolinate can lead to a significant increase in levels of the antioxidant enzyme superoxide (B77818) dismutase, as well as serum zinc and Coenzyme Q10 levels, suggesting a beneficial impact on the body's antioxidant capacity. pjcm.netpjcm.netmdpi.com
Methodologies for Picolinic Acid Research
Analytical Detection and Quantification Methods
Accurate and sensitive methods for detecting and quantifying picolinic acid are crucial for understanding its distribution and concentration in biological systems.
Spectrophotometric methods offer a straightforward approach for the analysis of this compound. UV-VIS spectrophotometry, which measures the absorption of ultraviolet and visible light by a sample, is frequently employed. For instance, in enzymatic assays, the conversion of a substrate to a product involving this compound can be monitored by changes in absorbance at specific wavelengths. The degradation of 3,6-dihydroxythis compound (3,6DHPA) can be tracked by the decrease in absorbance at 360 nm. mdpi.com Similarly, the formation of 6-hydroxythis compound (6HPA) from this compound can be observed at 310 nm. asm.org The degradation of 2,5-dihydroxypyridine (B106003) (2,5DHP), a related compound, is monitored by a decrease in absorbance at 320 nm. asm.org
A study on the interaction between this compound and cresol (B1669610) red indicator used a spectrophotometer set to 516 nm, the maximum absorbance wavelength for the acidic form of the indicator, to observe the formation of complexes. acs.org In another application, the enzymatic conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to 2-amino-μ-semialdehyde (2-AMS), which then decays to this compound, was monitored by observing the shift in maximum absorbance from 360 nm to 380 nm. researchgate.net The subsequent decay of 2-AMS to this compound results in a decrease in absorbance at 380 nm. researchgate.net
Derivative spectrophotometry has also been used to determine this compound derivatives, such as picloram (B1677784), in mixtures with other herbicides. researchgate.net This technique enhances the resolution of overlapping spectral bands, allowing for the simultaneous quantification of multiple components.
Chromatographic techniques are powerful tools for separating and quantifying this compound and its metabolites from complex mixtures with high specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely used method. One HPLC method for quantifying this compound in biological fluids like milk, serum, and cell culture supernatants utilizes ion-pair chromatography on a C18 reversed-phase column. researchgate.net This method, which uses tetrabutylammonium (B224687) hydrogen sulfate (B86663) as an ion-pairing reagent, allows for high specificity and sensitivity with minimal sample preparation. researchgate.net The detection is typically performed using a UV detector at a wavelength of 265 nm. researchgate.net Another HPLC method for analyzing chromium picolinate (B1231196) in supplements also uses a C18 column with UV detection at 264 nm. obrnutafaza.hr HPLC has also been employed to analyze the degradation of this compound by bacteria, with detection at 260 nm and 310 nm. mdpi.com For the simultaneous determination of picloram and 2,4-D, an HPLC method using a Gemini C18 column with an isocratic mobile phase has been developed. mdpi.com
Liquid Chromatography/Time-of-Flight-Mass Spectrometry (LC/TOF-MS) combines the separation power of liquid chromatography with the mass-analyzing capabilities of a time-of-flight mass spectrometer, providing high-resolution mass data. This technique has been instrumental in identifying intermediates in the degradation pathway of this compound, such as 3,6DHPA and 6HPA. mdpi.commdpi.comnih.govnih.govresearchgate.net For instance, the molecular ion peak of 3,6DHPA was identified at m/z 112.0400 (M+H+). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile compounds or those that can be made volatile through derivatization. An electron-capture negative ion (ECNI) GC-MS method has been developed for the concurrent quantification of this compound, quinolinic acid, and nicotinic acid in biological samples after conversion to their hexafluoroisopropyl esters. ebi.ac.ukresearchgate.net This method uses deuterium-labeled internal standards for accurate quantification. researchgate.net GC-MS has also been used to identify the gaseous products from the thermal degradation of rare-earth picolinate complexes. unesp.br A method for determining nitrapyrin (B159567) and its metabolite, 6-chlorothis compound, in crops involves pre-column derivatization followed by GC-MS/MS analysis. chrom-china.com
The table below summarizes the chromatographic conditions used in various studies for the analysis of this compound and related compounds.
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Analyte(s) | Reference(s) |
| HPLC | C18 reversed-phase | Methanol:water (20:80), pH 2.5 with orthophosphoric acid | UV at 264 nm | This compound | scribd.com |
| HPLC | C18 reversed-phase | Mobile phase with tetrabutylammonium hydrogen sulfate | UV at 265 nm | This compound, L-tryptophan, L-kynurenine | researchgate.net |
| HPLC | C18 reversed-phase | Methanol-water (10:90, v/v) with 0.2% formic acid | UV at 260 nm and 310 nm | This compound, 6HPA | mdpi.com |
| HPLC | TSKgel ODS-100V | Acetonitrile:water (10:90) | UV at 264 nm | Chromium picolinate | obrnutafaza.hr |
| HPLC | Gemini C18 | Acetonitrile and water with 1% H3PO4 (50:50, v/v) | UV | Picloram, 2,4-D | mdpi.com |
| LC/TOF-MS | C18 reverse phase | Methanol, water, and formic acid (12.5:87.5:0.2) | TOF-MS | 3,6DHPA, 2,5DHP | mdpi.com |
| GC-MS | Not specified | Not specified | ECNI-MS | This compound, quinolinic acid, nicotinic acid | ebi.ac.ukresearchgate.net |
| GC-MS/MS | Not specified | Not specified | MS/MS | Nitrapyrin, 6-chlorothis compound | chrom-china.com |
The accuracy of analytical methods for this compound is highly dependent on proper sample preparation and the management of matrix effects. Biological samples are complex, and components other than the analyte of interest can interfere with the analysis.
For HPLC analysis of this compound in biological fluids, a simple acid precipitation step can be sufficient for sample preparation, allowing for total recovery of the analyte. researchgate.net In the analysis of chromium picolinate from supplements, a simple solvent extraction with a water/acetonitrile mixture is used. obrnutafaza.hr For the analysis of nitrapyrin and its metabolite 6-chlorothis compound (6-CPA) in crops, different extraction methods are employed; nitrapyrin is extracted with a hexane:toluene mixture, while 6-CPA is extracted with 0.1 N sodium hydroxide. scirp.org Subsequent cleanup is performed using solid-phase extraction (SPE) with silica (B1680970) for nitrapyrin and C18 or carbon for 6-CPA. scirp.org
Matrix effects, where the sample matrix either enhances or suppresses the analyte signal, are a significant consideration in mass spectrometry-based methods. These effects can be minimal in some cases, as seen in the analysis of dithis compound in spore suspensions where recoveries were between 90.1% and 114%. nih.gov However, in other instances, matrix effects can be more pronounced. To mitigate these effects, stable isotope-labeled internal standards are often used. acs.org The matrix effect can be calculated by comparing the analyte response in the sample matrix to its response in a pure solvent. tandfonline.com For example, in the analysis of tryptophan metabolites in cerebrospinal fluid, matrix effects were found to be less than 13% for most analytes. tandfonline.com
Chromatographic Techniques (e.g., HPLC, LC/TOF-MS, GC-MS)
In Vitro Research Models
In vitro models provide controlled environments to investigate the specific cellular and molecular effects of this compound.
Cell culture studies are fundamental to understanding the biological activities of this compound.
Macrophages: this compound has been shown to be a potent modulator of macrophage function. Studies using murine peritoneal macrophages have demonstrated that this compound acts as a second signal in their activation, working synergistically with interferon-gamma (IFN-γ). nih.gov It can activate macrophages from mouse strains that are typically non-responsive to IFN-γ alone. nih.gov In the murine macrophage cell line ANA-1, this compound induces the expression of macrophage inflammatory protein-1α (MIP-1α) and MIP-1β. aai.org this compound has also been shown to reduce the growth of Mycobacterium avium inside mouse macrophages, an effect that is enhanced when combined with IFN-γ. aai.org This mycobacteriostatic activity is associated with the induction of apoptosis in the macrophages. aai.org Furthermore, research on human THP-1 macrophages indicates that this compound potentiates their antimicrobial activity against the Mycobacterium avium complex. nih.gov
Cancer Cell Lines: The effects of this compound and its derivatives on cancer cells have been investigated in various cell lines. A derivative of this compound, fusaric acid, has been shown to inhibit the growth of LoVo cells in a time and dose-dependent manner. google.com A copper picolinate complex incorporated into an octamolybdate cluster exhibited significant anti-cancer activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines. nih.govfigshare.comacs.org Another novel derivative of this compound demonstrated cytotoxic activity against A549 lung cancer cells by inducing apoptosis but was not effective against MCF-7 breast cancer cells. researchgate.net These studies often use the MTT assay to evaluate the cytotoxic effects of the compounds. acs.orgresearchgate.net
The table below presents the IC₅₀ values for a copper picolinate complex against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| A549 | Lung | 25 | nih.govfigshare.comacs.org |
| MCF-7 | Breast | 24.24 | nih.govfigshare.comacs.org |
| HepG2 | Liver | 21.56 | nih.govfigshare.comacs.org |
Enzyme assays are crucial for studying the metabolic pathways involving this compound and for characterizing the enzymes responsible for its synthesis and degradation. These assays typically monitor the change in concentration of a substrate or product over time, often using spectrophotometric methods.
For example, the activity of this compound dehydrogenase, which hydroxylates this compound to 6HPA, can be assayed by measuring the formation of 6HPA spectrophotometrically at 310 nm. asm.org The kinetic parameters of this enzyme, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined from these assays. For the this compound dehydrogenase from Alcaligenes faecalis JQ135, the Kₘ for this compound was found to be 0.65 ± 0.14 µM. asm.org
The activity of 3,6-dihydroxythis compound (3,6DHPA) decarboxylase, which converts 3,6DHPA to 2,5-dihydroxypyridine, is determined by monitoring the disappearance of 3,6DHPA at 360 nm. mdpi.com The Kₘ and catalytic rate constant (k꜀ₐₜ) for the enzyme from Bordetella bronchiseptica RB50 were determined to be 20.41 ± 2.60 μM and 7.61 ± 0.53 s⁻¹, respectively. mdpi.com
Similarly, the activity of 2,5-dihydroxypyridine (2,5DHP) 5,6-dioxygenase is measured by the decrease in absorbance at 320 nm as 2,5DHP is converted. asm.org The Kₘ value for this enzyme was found to be 65.72 ± 6.27 μM. asm.org
Coupled-enzyme assays are also employed, for example, to detect the activity of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). researchgate.net In this assay, the product of the ACMSD reaction, 2-amino-μ-semialdehyde, is immediately converted by a second enzyme, preventing its non-enzymatic decay to this compound. researchgate.net
Cell Culture Studies (e.g., Macrophages, Cancer Cell Lines)
In Vivo Research Models
In vivo studies are crucial for understanding the physiological and therapeutic effects of this compound in a whole, living organism. Various animal models have been employed to investigate its efficacy in the context of different diseases and to understand its pharmacokinetic profile.
Animal Models of Infection and Disease
This compound has been evaluated in several animal models to determine its therapeutic potential against viral infections and other conditions like osteoporosis and cancer.
Viral Infections: Researchers have used preclinical animal models to test the antiviral capabilities of this compound, particularly against enveloped viruses. researchgate.net In studies involving Influenza A Virus (IAV), BALB/c mice were utilized. biorxiv.orgnews-medical.net Treatment with this compound resulted in high survival rates (80-100%) compared to the control group (20%). news-medical.net It also mitigated significant weight loss, lowered the infectious viral count in the lungs, and reduced the pathological features of the disease. news-medical.netindiabioscience.org
For SARS-CoV-2, the Syrian hamster model has been employed. biorxiv.org In these models, this compound demonstrated protective effects against infection and was able to reduce the viral load in the lungs of animals that were already infected. biorxiv.orgiasgyan.in Furthermore, an increase in immune cells was observed in the treated animals, suggesting an immune-boosting effect. indiabioscience.orgiasgyan.in These in vivo studies have shown promising results for this compound's efficacy in both prophylactic (preventative) and therapeutic settings. biorxiv.org
Osteoporosis: The anabolic effect of this compound on bone has been demonstrated in C57BL/6 mice. nih.gov Studies have used both normal and ovariectomized mice, a common model for postmenopausal osteoporosis. nih.govresearchgate.net The findings indicate that this compound increases bone formation, bone mass, and bone strength. nih.gov This osteoanabolic response was attributed to the activation of osteogenic pathways. nih.gov In addition to mouse models, the nematode C. elegans has been used to show that this compound treatment significantly increases mobility. researchgate.net
Cancer: The antitumor activity of this compound has been studied in inbred CBA/J mice implanted with Ehrlich ascites tumor cells. nih.gov Treatment with this compound was found to slow the growth of solid tumors and significantly increase the survival time of the mice. nih.gov Other models include the use of B16F10 tumour-bearing mice for evaluating this compound-containing radiopharmaceutical conjugates. nih.govnih.gov
Table 1: Summary of this compound (PA) Research in Animal Models of Infection and Disease
| Disease/Condition | Animal Model | Key Findings | Citations |
|---|---|---|---|
| Influenza A Virus (IAV) | BALB/c Mice | Prevented significant weight loss, reduced viral load in lungs, and increased survival rates. | biorxiv.orgnews-medical.net |
| SARS-CoV-2 | Syrian Hamsters | Protected animals from infection, reduced lung viral load, and increased immune cells. | biorxiv.orgiasgyan.in |
| Osteoporosis | C57BL/6 Mice (Normal and Ovariectomized) | Increased bone formation, mass, and strength. | nih.gov |
| Ehrlich Ascites Tumor | CBA/J Mice | Retarded solid tumor growth and significantly increased survival. | nih.gov |
| Mobility (Muscle Anabolism) | C. elegans | Significantly increased frequency of thrashing (mobility). | researchgate.net |
Pharmacokinetic and Biodistribution Studies
Pharmacokinetic and biodistribution studies are essential for determining how a compound is absorbed, distributed, metabolized, and excreted by the body. Such studies for this compound and its derivatives have often involved radiolabeling to trace the compound's fate in vivo.
Studies have noted that this compound in its natural form has limited in vivo bioavailability and a short half-life due to rapid metabolism. nih.govmdpi.com Research has focused on enhancing its stability and absorption. nih.gov Following a single oral administration in mice, this compound was rapidly absorbed, reaching maximum plasma concentration within 30 minutes, and remained detectable for up to 24 hours. nih.gov The compound cleared more quickly from the lungs but was shown to accumulate in the lungs after repeated administrations. nih.gov
Much of the in vivo pharmacokinetic research has been conducted on this compound-based chelators designed for radiopharmaceutical applications. These studies utilize derivatives of this compound, such as H₂pentapa-en-met₂, [¹¹¹In]In-Octapa-2, and ⁶⁴Cu-labeled bispidine immunoconjugates, to track their distribution.
In LNCaP tumor-bearing mice, a this compound derivative ([¹¹¹In]In-Octapa-2) containing an albumin binder showed significantly enhanced tumor uptake and retention. researchgate.netnih.gov Biodistribution studies demonstrated a maximum tumor uptake of 19.3% of the injected dose per gram at 4 hours post-injection. researchgate.net
Biodistribution studies in Wistar rats with ⁶⁴Cu-labeled this compound-based bispidine chelates indicated rapid renal elimination. exlibrisgroup.com Similarly, studies with another derivative in BALB/c mice also showed that the renal system was the primary route of excretion. nih.gov In vivo blood kinetic studies of a ⁹⁹ᵐTc-labeled this compound derivative (H₂pentapa-en-met₂) showed fast blood clearance. nih.gov
Table 2: Pharmacokinetic and Biodistribution Data for this compound Derivatives in Animal Models
| Compound/Derivative | Animal Model | Key Pharmacokinetic/Biodistribution Findings | Citations |
|---|---|---|---|
| This compound (PA) | Mice | Oral Administration: Cₘₐₓ in plasma at 30 min; detectable up to 24 h. Faster clearance from lungs, but accumulation with repeat doses. | nih.gov |
| [¹¹¹In]In-Octapa-2 | LNCaP Tumor-Bearing Mice | Tumor Uptake: 19.3% ID/g at 4 h. Tumor-to-Blood Ratio: 129.6 ± 18.8 at 8 h. Tumor-to-Kidney Ratio: 7.1 ± 2.5 at 24 h. | researchgate.net |
| ⁹⁹ᵐTc-pentapa-en-met₂ | EAT Tumor-Bearing Mice | Tumor-to-Muscle Ratio: 6.52 at 1 h. Blood Clearance Half-Life (Fast): 27 ± 0.3 min. Blood Clearance Half-Life (Slow): 4 h 01 min ± 0.11 min. | nih.gov |
| ⁶⁴Cu-labeled Bispidine | Wistar Rats | Rapid renal elimination. | exlibrisgroup.com |
| ²²⁵Ac-DOTA-CycMSH | B16F10 Tumor-Bearing Mice | Tumor-to-Blood Ratio: 20.4 ± 3.4 at 2 h post-injection. | nih.gov |
Challenges and Future Directions in Picolinic Acid Research
Elucidating Precise Mechanisms of Action
While picolinic acid is known to possess neuroprotective, immunological, and anti-proliferative effects, its exact endogenous function and the precise molecular pathways it modulates remain largely elusive. nih.govresearchgate.net It is a metabolite of the kynurenine (B1673888) pathway, which is involved in the degradation of tryptophan, and alterations in this pathway have been linked to various inflammatory brain diseases. nih.govresearchgate.net
Key areas of investigation into its mechanism of action include:
Metal Chelation: this compound is a well-established and efficient chelating agent, forming complexes with various metal ions. ajol.infonih.gov This property is believed to be central to many of its biological effects, including its ability to influence cellular processes by modulating the availability of essential metal ions like zinc and iron. nih.govrcsb.orgoup.com For instance, it can inhibit the growth of certain cells by depleting them of iron. google.com
Enzyme Inhibition: Research suggests that this compound may inhibit zinc-requiring enzymes, which could explain its anti-proliferative effects on both prokaryotic and eukaryotic cells. google.com
Viral Entry Inhibition: Recent studies have highlighted this compound's potential as a broad-spectrum antiviral agent. nih.gov It appears to inhibit the entry of enveloped viruses by targeting the integrity of the viral membrane and preventing the fusion of viral and cellular membranes. nih.govindiatimes.com
Immunomodulation: this compound can act as a biological response modifier, influencing immune cell functions. oup.comgoogle.com It can work with other substances, like interferon-gamma, to affect immune responses and has been shown to induce macrophage production of certain chemokines. rcsb.orgoncotarget.com
Further research is needed to fully understand the intricate interplay of these mechanisms and to identify the specific molecular targets of this compound. quora.comontosight.ai
Enhancing Efficacy, Stability, and Absorption for Therapeutic Applications
A significant hurdle in the development of this compound as a therapeutic agent is its pharmacokinetic profile. In its natural form, it has a short duration in the body and is quickly excreted. biospectrumindia.comiisc.ac.inindiatimes.com Therefore, a major focus of current research is to enhance its efficacy, stability, and absorption. indiatimes.combiospectrumindia.comindiatimes.com
Strategies being explored include:
Chemical Modification: Creating derivatives of this compound can improve its properties. For example, adding certain chemical groups can potentially enhance lipophilicity, stability, and bioavailability. ontosight.ai
Cocrystal Formation: The formation of cocrystals with other molecules, such as pterostilbene, has been shown to dramatically increase the oral bioavailability of the partner compound, a strategy that could be applied to this compound. acs.org
Formulation Development: Developing advanced drug delivery systems is crucial for maintaining therapeutic concentrations of this compound in the body. quora.comiasgyan.in This could involve creating formulations that protect the compound from rapid metabolism and clearance.
Improving these pharmacokinetic parameters is essential for translating the promising in vitro and preclinical findings into effective clinical treatments. indiatimes.comiisc.ac.in
Overcoming Drug Delivery Hurdles (e.g., Blood-Brain Barrier Penetration)
For neurological applications, the ability of a therapeutic agent to cross the blood-brain barrier (BBB) is paramount. bioline.org.br this compound's hydrophilic nature may limit its ability to penetrate the BBB effectively, posing a significant challenge for treating central nervous system (CNS) disorders. quora.com
Researchers are investigating several approaches to overcome this hurdle:
Prodrugs: One strategy involves modifying this compound into a more lipophilic prodrug that can cross the BBB and then be converted back to the active form within the brain. mdpi.compreprints.org
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles or liposomes may facilitate its transport across the BBB. mdpi.com
Intranasal Delivery: Studies have shown that intranasal administration can be a viable route for delivering drugs like this compound to the brain, bypassing the BBB by utilizing olfactory pathways. bioline.org.brnih.gov
Successfully navigating the BBB is a critical step in harnessing the neuroprotective potential of this compound for conditions like Alzheimer's disease, Parkinson's disease, and other neuroinflammatory disorders. nih.govmdpi.com
Preclinical and Clinical Development Considerations
The path from a promising compound to an approved drug is long and requires rigorous testing. quora.com For this compound, this involves extensive preclinical studies in animal models to gather more evidence on its efficacy and safety for various conditions. iasgyan.in
Key considerations in the preclinical and clinical development pipeline include:
Toxicity Studies: Thorough evaluation of potential toxic effects at different doses is necessary to establish a safe therapeutic window. quora.com
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for designing effective dosing regimens. quora.com
Well-Designed Clinical Trials: Rigorous clinical trials are essential to evaluate the safety and efficacy of this compound in humans for specific diseases. quora.comiasgyan.in
Regulatory Approval: The entire development process is subject to stringent regulatory oversight to ensure the final product is safe and effective for public use. iasgyan.in
Partnerships between academic research institutions and pharmaceutical companies are often sought to facilitate the extensive and costly process of clinical development. indiatimes.comiisc.ac.inindiatimes.com
Identification of Specific Clinical Indications
While this compound has been investigated for a range of potential uses, including acne, herpes, and venereal diseases, identifying specific and well-defined clinical indications is a critical step for its successful therapeutic application. nih.govrcsb.orgdrugbank.com
Based on its known biological activities, potential clinical indications for this compound and its derivatives include:
Viral Infections: Its broad-spectrum antiviral activity against enveloped viruses makes it a promising candidate for treating infections such as influenza and those caused by coronaviruses. nih.govindiatimes.com
Neurodegenerative Diseases: Its neuroprotective properties suggest potential applications in diseases like Alzheimer's, Parkinson's, and multiple sclerosis, where neuroinflammation and excitotoxicity play a role. nih.govresearchgate.netmdpi.com
Cancer: this compound has shown anti-proliferative effects on tumor cells in vitro and in vivo, suggesting it could be explored as an anti-cancer agent, potentially in combination with other therapies. google.comoncotarget.com
Bacterial Infections: It has demonstrated antimicrobial activity against certain bacteria, such as Mycobacterium avium complex. oup.com
Further research is needed to pinpoint the most promising therapeutic targets and to design clinical trials that can effectively evaluate its efficacy in these specific disease contexts. quora.com
Exploring Novel this compound Derivatives for Enhanced Potency and Selectivity
The development of novel derivatives of this compound is a key strategy to improve its therapeutic profile. By making specific structural modifications to the this compound backbone, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. ontosight.aiontosight.aiontosight.ai
Examples of this approach include:
Substitution at Various Positions: Adding different chemical groups to the pyridine (B92270) ring can significantly alter the compound's biological activity. google.com For instance, derivatives with substitutions like a p-chlorophenoxy group or a p-nitrophenoxy group have been synthesized and studied for their potential antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.aiontosight.ai
Amide and Ester Derivatives: Creating amides and esters of this compound is another common strategy. For example, this compound 2-fluorobenzylamide has been identified as a potent anticonvulsant. nih.gov
Complex Synthesis: More complex derivatives are being designed and synthesized to target specific biological pathways, such as those involved in cancer cell proliferation. pensoft.net
The goal of this research is to create new chemical entities with improved drug-like properties that can be advanced into preclinical and clinical development. ontosight.aiontosight.ai
Integration with Systems Biology Approaches
A systems biology approach, which integrates data from genomics, proteomics, and metabolomics, can provide a more comprehensive understanding of the complex biological effects of this compound. By analyzing the global changes in cellular networks upon treatment with this compound, researchers can identify novel targets and pathways that are modulated by the compound.
This approach can help to:
Unravel Complex Mechanisms: Move beyond a single-target view to understand how this compound affects multiple interconnected pathways.
Identify Biomarkers: Discover molecular signatures that can predict a patient's response to this compound therapy.
Optimize Drug Development: Guide the rational design of new derivatives and combination therapies by providing a deeper understanding of the drug's system-wide effects.
Integrating systems biology with traditional pharmacological research holds the promise of accelerating the development of this compound-based therapies and personalizing their application to individual patients.
Q & A
Q. Contradiction Resolution :
- Experimental Variables : Dose-dependent effects (low vs. high concentrations) and cell-type specificity (macrophages vs. T cells) explain apparent discrepancies.
- Methodological Adjustments : Use single-cell RNA sequencing to map divergent signaling pathways in co-culture systems. Validate findings with knockout models (e.g., IDO-deficient mice) .
Advanced: What strategies optimize the design of this compound derivatives for antitumor studies?
Answer:
- Rational Design : Modify the pyridine ring (e.g., 3-propyl substitution) or carboxyl group (esterification) to enhance bioavailability and target affinity. Docking studies with HDAC or PARP enzymes guide structural optimization .
- Screening Workflow :
- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-Angiogenic Testing : Chick chorioallantoic membrane (CAM) assay .
- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI) and ROS detection (DCFH-DA) .
Data Conflict Mitigation : Replicate results across multiple cell lines and validate with in vivo xenograft models to address tumor heterogeneity .
Basic: How is this compound synthesized and purified for research use?
Answer:
- Synthesis : Via oxidation of 2-picoline (KMnO₄/H₂SO₄) or hydrolysis of 2-cyanopyridine .
- Purification : Recrystallization from ethanol/water (yield ~70%) or column chromatography (silica gel, CHCl₃:MeOH = 9:1) .
- Quality Control : Confirm purity via melting point (136–138°C) and elemental analysis (C: 57.14%, H: 3.85%, N: 9.52%) .
Methodological Tip : Report synthetic yields, solvent systems, and characterization data to enable replication .
Advanced: What mechanisms underlie this compound’s antiviral activity against RNA viruses?
Answer:
Q. Experimental Validation :
- Plaque Reduction Assay : Measure EC₅₀ in Vero E6 cells infected with SARS-CoV-2 .
- Metabolomics : Track tryptophan-kynurenine-picolinate flux via LC-MS in infected macrophages .
Table 1: Stability Constants of this compound with Metal Ions
| Metal Ion | log K (25°C) | Method | Reference |
|---|---|---|---|
| Fe³⁺ | 8.2 | Potentiometry | |
| Zn²⁺ | 5.1 | Spectrophotometry | |
| Cu²⁺ | 6.7 | Potentiometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
